1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-14(2)12-26-18-7-5-4-6-17(18)24-22(26)15-10-21(27)25(13-15)19-11-16(23)8-9-20(19)28-3/h4-9,11,14-15H,10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXCXZKWYNQJBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole ring, followed by the introduction of the pyrrolidinone moiety. Common reagents used in these reactions include chlorinating agents, methoxy compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
The compound 1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (often referred to in literature by its IUPAC name) is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields. This article will explore its applications, focusing on medicinal chemistry, biological activity, and industrial uses, supported by detailed data tables and case studies.
Medicinal Chemistry
- Drug Development : The compound has been investigated for its potential as a therapeutic agent in treating various diseases, particularly those involving neurodegeneration and cancer. Its structure allows it to interact with specific biological targets, making it a candidate for drug design aimed at enzyme inhibition or receptor modulation.
- Neuroprotective Effects : Preliminary studies suggest that this compound may inhibit the aggregation of beta-amyloid peptides, which are associated with Alzheimer’s disease. This property positions it as a potential treatment avenue for neurodegenerative disorders.
- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its utility in oncology. The mechanism involves modulating signaling pathways that lead to cell death in malignant cells.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that play critical roles in metabolic pathways. This inhibition can lead to altered metabolic processes beneficial in treating conditions like diabetes or obesity.
- Antimicrobial Properties : Some studies have reported antibacterial activity against strains such as Staphylococcus aureus, indicating its potential use in developing new antibiotics.
Industrial Applications
- Synthesis of Complex Molecules : In organic chemistry, this compound serves as a building block for synthesizing more complex molecules and heterocycles, which are essential in pharmaceuticals and agrochemicals.
- Specialty Chemicals : It is also utilized in the production of specialty chemicals due to its unique functional groups that allow for various chemical reactions.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroprotection | Inhibition of beta-amyloid formation | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Effective against S. aureus |
Table 2: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Neuroprotective Potential | Anticancer Activity |
|---|---|---|---|
| 1-(5-chloro-2-methoxyphenyl)-... | Moderate | High | Promising |
| 1-(4-chloro-2-methoxyphenyl)guanidine | Low | Moderate | Low |
| Acylguanidines | Variable | Low | High |
Case Study 1: Neuroprotective Mechanisms
A study conducted on the neuroprotective effects of this compound demonstrated significant protection against hypoxia-induced neuronal damage in vitro. The mechanism was attributed to the modulation of intracellular calcium levels and mitochondrial function, highlighting its potential role in stroke recovery therapies.
Case Study 2: Anticancer Efficacy
Research evaluating the cytotoxic effects of the compound on various cancer cell lines revealed promising results. The study found that treatment with the compound led to increased apoptosis rates compared to control groups, suggesting further exploration could yield effective cancer therapies.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antioxidant Activity Relative to Pyrrolidinone Derivatives
Compounds sharing the pyrrolidinone core but differing in substituents exhibit significant antioxidant properties. For example:
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrated 1.5× higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays.
- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one showed 1.35× higher activity than vitamin C, with a reducing power assay optical density of 1.149 .
Key Insight : Replacement of the methoxyphenyl group with a hydroxyphenyl moiety and substitution of the benzimidazole with oxadiazole/triazole rings enhance antioxidant capacity. This suggests that electron-donating groups (e.g., -OH) and sulfur-containing heterocycles improve radical scavenging .
Structural Analogues with Modified Aromatic Substituents
- 5-(3-Chloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (29) : This analogue, featuring a 3-chlorophenyl and 4-methylbenzoyl group, exhibited a lower synthetic yield (47% ) compared to the target compound’s hypothetical pathway. Its mass (m/z 386.1232 ) and melting point (235–237°C ) highlight distinct physicochemical properties, likely due to the hydroxypropyl and benzoyl substituents .
Key Insight: Chlorine substitution at the phenyl ring is a common feature, but the presence of a pyrrolidinone core (vs. ketone or pyrazole) may confer distinct solubility and target-binding profiles.
Benzimidazole vs. Benzimidazole-Benzothiazole Hybrids
The target compound’s benzimidazole group contrasts with benzothiazole-containing analogues, such as 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole.
Key Insight : Benzimidazole derivatives generally exhibit stronger π-π stacking interactions with biological targets, whereas benzothiazoles may enhance metabolic stability due to sulfur’s electronegativity .
Data Table: Comparative Analysis of Key Compounds
Critical Analysis of Structural-Activity Relationships
- Electron-Donating vs. Electron-Withdrawing Groups : Hydroxyphenyl (electron-donating) enhances antioxidant activity, while methoxyphenyl (moderate electron-donating) may prioritize metabolic stability over potency .
- Heterocyclic Diversity : Thioxo-oxadiazole and triazole rings improve radical scavenging, whereas benzimidazole/benzothiazole systems favor enzyme inhibition via hydrophobic interactions .
- Synthetic Feasibility : Lower yields in hydroxypropyl-substituted analogues (e.g., 47% for Compound 29) suggest steric or reactivity challenges absent in the target compound’s simpler structure .
Biological Activity
1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a novel synthetic compound with a complex structure that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique combination of a pyrrolidinone ring and a benzodiazole moiety, which may contribute to its pharmacological properties.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 847397-50-6 |
| Molecular Formula | C22H24ClN3O2 |
| Molecular Weight | 397.89 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzodiazole ring and subsequent introduction of the pyrrolidinone moiety. Various reagents such as chlorinating agents and methoxy compounds are utilized to achieve the desired product with high purity and yield .
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, a series of benzimidazole derivatives demonstrated promising antitumor activity in vitro against various human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating effective proliferation inhibition .
Case Study: Antitumor Efficacy
In a comparative study, compounds with similar structural features showed varying degrees of cytotoxicity. For example:
- Compound A: IC50 = 2.12 μM (A549)
- Compound B: IC50 = 5.13 μM (HCC827)
These findings suggest that modifications in the chemical structure can influence biological activity, emphasizing the need for further optimization in drug development .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Related compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 22.4 µg/mL against Staphylococcus aureus and Escherichia coli .
Table: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 4b | Bacillus subtilis | 22.4 |
| Compound 4b | Staphylococcus aureus | 29.8 |
| Compound 4b | Escherichia coli | 29.6 |
| Compound 4b | Klebsiella pneumoniae | 30.0 |
These results highlight the potential for developing new antimicrobial agents based on this compound's structure .
The mechanism by which this compound exerts its biological effects is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in tumor growth and bacterial survival. The binding affinity to these targets can lead to downstream effects that alter cellular functions, ultimately resulting in reduced cell proliferation or enhanced bacterial susceptibility to treatment .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis of this structurally complex compound typically involves multi-step organic reactions. Key steps include:
- Step 1: Formation of the pyrrolidinone core via cyclization reactions, such as the Dieckmann condensation or [3+2] cycloaddition, using reagents like ethyl chloroformate .
- Step 2: Functionalization of the benzodiazole moiety. For example, coupling 2-methylpropyl groups to the benzodiazole nitrogen via alkylation or nucleophilic substitution under reflux conditions (60–80°C) in anhydrous solvents like DMF or THF .
- Step 3: Final coupling of the 5-chloro-2-methoxyphenyl group using Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination, optimized with palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) .
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–120°C (step-dependent) | Higher temps risk decomposition; lower temps slow kinetics |
| Solvent | DMF, THF, or toluene | Polarity affects reaction rate and intermediate solubility |
| Catalyst Loading | 2–5 mol% Pd | Excess catalyst increases by-products |
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm; benzodiazole protons at δ 7.2–8.5 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the pyrrolidinone and benzodiazole regions .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₃ClN₃O₂: 408.1472) .
- HPLC-PDA/UV: Monitor purity (>98%) using a C18 column (flow rate: 1 mL/min; λ = 254 nm) .
Data Contradiction Analysis: Discrepancies in NMR shifts may arise from tautomerism in the benzodiazole ring. Use variable-temperature NMR to confirm dynamic equilibrium .
Q. What initial biological screening approaches are recommended to assess its pharmacological potential?
Methodological Answer: Prioritize target-agnostic assays to identify broad bioactivity:
- Cytotoxicity Screening: Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Include positive controls (e.g., doxorubicin) .
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or proteases (e.g., MMP-9) via fluorescence-based assays. Optimize assay buffer pH (7.4) to match physiological conditions .
- Solubility Testing: Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Low solubility (<10 μM) necessitates formulation with cyclodextrins or lipid nanoparticles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
Methodological Answer: SAR Strategy:
- Variation of Substituents:
- Replace the 2-methylpropyl group with bulkier tert-butyl or hydrophilic PEG chains to modulate lipophilicity (logP) .
- Modify the methoxy group to ethoxy or hydroxy to assess hydrogen-bonding effects .
- Computational Modeling:
- Perform molecular docking (AutoDock Vina) to predict binding modes with targets like G-protein-coupled receptors. Validate with MD simulations (NAMD, 100 ns) .
- Bioisosteric Replacement: Substitute benzodiazole with indole or benzimidazole to evaluate scaffold flexibility .
Data Analysis: Use Free-Wilson or Hansch analysis to quantify substituent contributions to IC₅₀ values .
Q. What strategies are effective in resolving contradictions in reported biological activity data?
Methodological Answer: Root-Cause Analysis Workflow:
Assay Validation: Replicate studies with standardized protocols (e.g., ATP concentration in kinase assays) .
Metabolite Interference: Test for off-target effects using CYP450 inhibition assays or metabolite ID (LC-MS/MS) .
Cellular Context: Compare activity in primary vs. immortalized cells. For example, discrepancies in apoptosis assays may stem from p53 status differences .
Case Study: If conflicting cytotoxicity data arise, re-evaluate cell viability assays (e.g., switch from MTT to CellTiter-Glo for ATP quantification) to exclude redox-interference artifacts .
Q. What in vitro and in vivo models are suitable for elucidating the compound’s mechanism of action?
Methodological Answer:
- In Vitro Models:
- Target Deconvolution: Use CRISPR-Cas9 knockout libraries or thermal proteome profiling (TPP) to identify binding partners .
- Pathway Analysis: Employ phospho-kinase arrays or RNA-seq to map signaling perturbations (e.g., MAPK/ERK vs. PI3K/Akt) .
- In Vivo Models:
- Pharmacokinetics: Conduct murine studies with IV/PO dosing (10 mg/kg). Monitor plasma levels via LC-MS to calculate AUC and t₁/₂ .
- Efficacy Testing: Use xenograft models (e.g., HCT-116 colorectal tumors) with bioluminescence imaging for real-time tumor tracking .
Ethical Considerations: Adhere to ARRIVE guidelines for humane endpoints and sample size justification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
